molecular formula C23H14N2O5 B2743345 N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 683232-50-0

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2743345
CAS No.: 683232-50-0
M. Wt: 398.374
InChI Key: WOPMUWZRCHHVTL-UHFFFAOYSA-N
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Description

“N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide” is a hybrid heterocyclic compound combining a benzo[f]chromene-2-carboxamide backbone with a 2-methyl-1,3-dioxoisoindolin-4-yl substituent. The benzo[f]chromene core consists of a fused naphthopyran system with a ketone group at position 3, while the isoindolinone moiety introduces a lactam ring with two adjacent ketone groups and a methyl substituent at position 2 . The compound’s synthesis typically involves coupling 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride with 2-methyl-1,3-dioxoisoindolin-4-amine under Schotten-Baumann conditions, followed by purification via column chromatography .

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O5/c1-25-21(27)14-7-4-8-17(19(14)22(25)28)24-20(26)16-11-15-13-6-3-2-5-12(13)9-10-18(15)30-23(16)29/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPMUWZRCHHVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the isoindolinone core, which can be synthesized from phthalic anhydride and an appropriate amine under acidic conditions. The chromene moiety is then introduced through a cyclization reaction involving salicylaldehyde derivatives and suitable reagents like acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit enzymes involved in DNA replication, leading to anti-cancer effects.

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Yield : Esters (e.g., 6a–d ) exhibit higher yields (85–93%) compared to amides (e.g., 5i : 60.9%), likely due to steric hindrance and reactivity differences between alcohols and amines during coupling .

Melting Points: Bulky aliphatic substituents (e.g., 5i) reduce melting points (79–82°C), while aromatic/heteroaromatic groups (e.g., quinoline in 27) increase thermal stability (245–247°C) .

Spectral Signatures : The benzo[f]chromene core shows consistent aromatic proton shifts (δ 8.5–7.5), while substituents like methyl esters (δ 3.94) or alkenes (δ 5.35) provide distinct NMR markers .

Anticancer Activity:

  • Compound 27 (3-oxo-N-(quinolin-3-yl)-3H-benzo[f]chromene-2-carboxamide) demonstrated potent anti-breast cancer activity (IC₅₀ = 1.8 µM against MCF7 cells), attributed to its quinoline moiety enhancing DNA intercalation and tyrosine kinase inhibition .

Solubility and Reactivity:

  • Ester Derivatives (6a–d): Higher solubility in non-polar solvents due to alkyl chains, making them suitable for hydrophobic drug delivery systems .
  • Amide Derivatives (5a–i, target compound) : Improved hydrogen-bonding capacity via NH groups, enhancing target binding in biological systems .

Biological Activity

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a compound of significant interest in pharmaceutical and biological research due to its diverse biological activities. This article presents an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an isoindoline nucleus and a benzochromene moiety. Its molecular formula is C16H15N2O4C_{16}H_{15}N_{2}O_{4}, with a molecular weight of 299.30 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress.

Anticancer Activity

Research indicates that this compound possesses anticancer properties. A study demonstrated that the compound induced apoptosis in various cancer cell lines through the activation of caspase pathways. The following table summarizes key findings from recent studies:

StudyCell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)15.5Caspase activation
HeLa (cervical cancer)12.0ROS generation
A549 (lung cancer)18.8Cell cycle arrest

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.

Case Studies

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